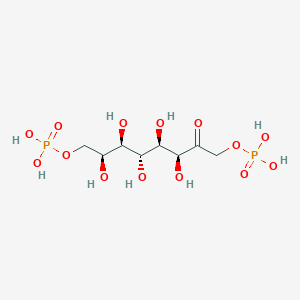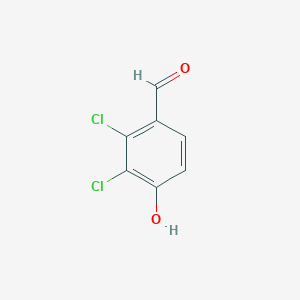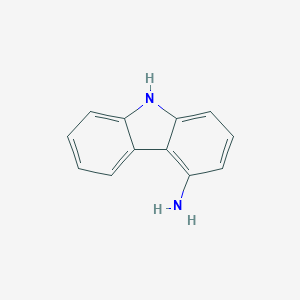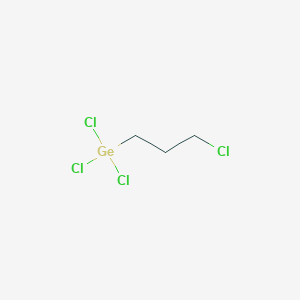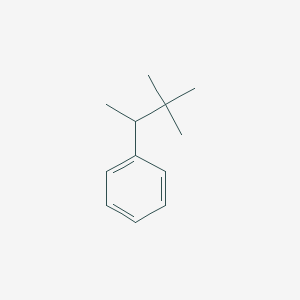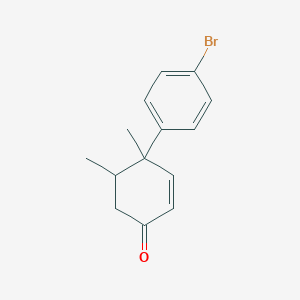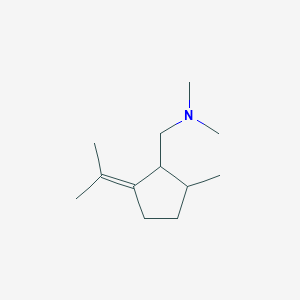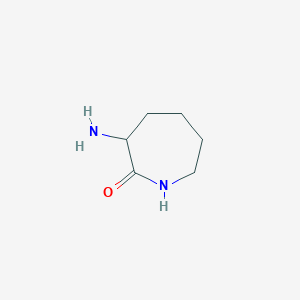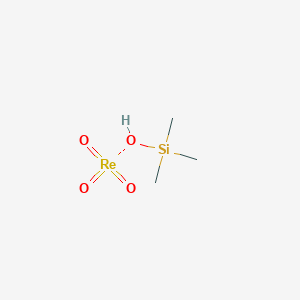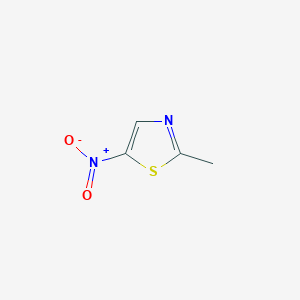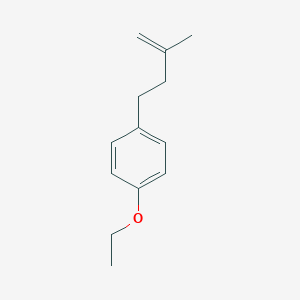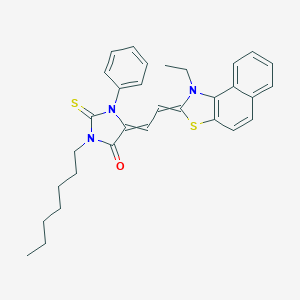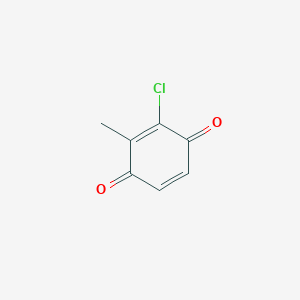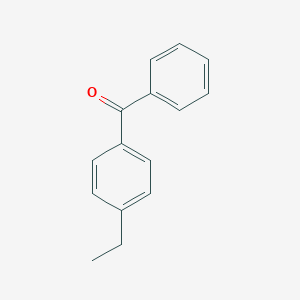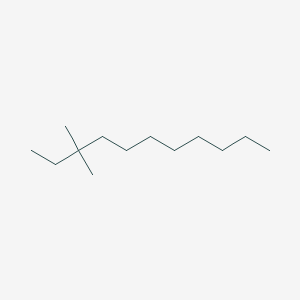
3,3-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylundecane is a hydrocarbon compound with a molecular formula of C13H28. It is commonly used in scientific research due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylundecane has various scientific research applications, including its use as a solvent in organic chemistry and as a reference standard for gas chromatography. It is also used in the synthesis of other compounds, such as 3,3-dimethyl-1-butanol, which is used as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of 3,3-Dimethylundecane is not fully understood. However, it is believed to interact with cell membranes and alter their fluidity, which can affect the function of membrane-bound proteins and enzymes.
Biochemische Und Physiologische Effekte
Studies have shown that 3,3-Dimethylundecane has antimicrobial properties and can inhibit the growth of various strains of bacteria and fungi. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,3-Dimethylundecane in lab experiments is its low toxicity and high stability. It is also readily available and relatively inexpensive. However, one limitation is that it has limited solubility in water, which can make it difficult to use in aqueous experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of 3,3-Dimethylundecane. One area of interest is its potential use as a natural preservative in the food industry. Another area of interest is its potential use in the development of new antibiotics due to its antimicrobial properties. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, 3,3-Dimethylundecane is a versatile and useful compound in scientific research. Its unique properties and applications make it a valuable tool for various fields, including organic chemistry, microbiology, and pharmacology. Further research is needed to fully understand its potential applications and mechanisms of action.
Synthesemethoden
3,3-Dimethylundecane can be synthesized through several methods, including the catalytic hydrogenation of 3,3-dimethyl-1-undecene and the alkylation of 1-undecene with isobutylene. The former method is more commonly used and involves the use of a palladium catalyst to reduce the double bond in 3,3-dimethyl-1-undecene to form 3,3-Dimethylundecane.
Eigenschaften
CAS-Nummer |
17312-65-1 |
|---|---|
Produktname |
3,3-Dimethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
3,3-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-10-11-12-13(3,4)6-2/h5-12H2,1-4H3 |
InChI-Schlüssel |
OCXNLUFNCUMHLN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)(C)CC |
Kanonische SMILES |
CCCCCCCCC(C)(C)CC |
Andere CAS-Nummern |
17312-65-1 |
Synonyme |
3,3-Dimethylundecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



